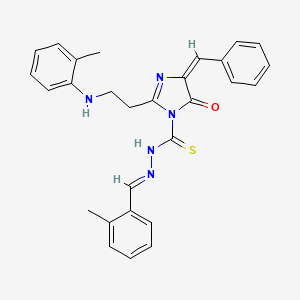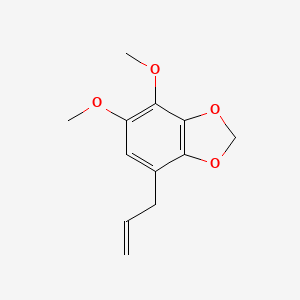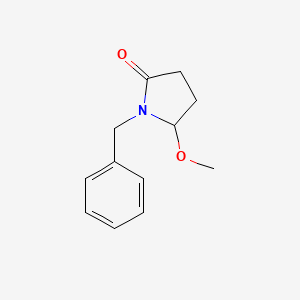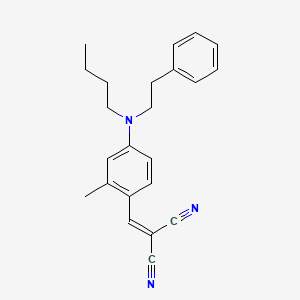
1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-methylphenyl)-5-phenyl-, 5-selenide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-methylphenyl)-5-phenyl-, 5-selenide is a complex organophosphorus compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-methylphenyl)-5-phenyl-, 5-selenide typically involves the reaction of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization Reactions: Involving the formation of the diazaphosphorine ring.
Substitution Reactions: Introducing the phenyl and methylphenyl groups.
Selenation: Incorporating the selenium atom into the structure.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-methylphenyl)-5-phenyl-, 5-selenide can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl and methylphenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or peracids.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts may be used to facilitate certain reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenoxides, while substitution reactions may produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical studies due to its unique structure.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the development of new materials or catalysts.
Mecanismo De Acción
The mechanism by which 1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-methylphenyl)-5-phenyl-, 5-selenide exerts its effects involves interactions with molecular targets and pathways. The phosphorus and selenium atoms may play crucial roles in these interactions, potentially affecting enzyme activity or cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-methylphenyl)-5-phenyl-: Without the selenium atom.
1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-methylphenyl)-5-phenyl-, 5-sulfide: With a sulfur atom instead of selenium.
Uniqueness
The presence of the selenium atom in 1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-methylphenyl)-5-phenyl-, 5-selenide distinguishes it from similar compounds, potentially imparting unique chemical and biological properties.
Propiedades
Número CAS |
81439-69-2 |
|---|---|
Fórmula molecular |
C23H25N2PSe |
Peso molecular |
439.4 g/mol |
Nombre IUPAC |
1,3-bis(4-methylphenyl)-5-phenyl-5-selanylidene-1,3,5λ5-diazaphosphinane |
InChI |
InChI=1S/C23H25N2PSe/c1-19-8-12-21(13-9-19)24-16-25(22-14-10-20(2)11-15-22)18-26(27,17-24)23-6-4-3-5-7-23/h3-15H,16-18H2,1-2H3 |
Clave InChI |
MLWHDTRDDDZBIE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2CN(CP(=[Se])(C2)C3=CC=CC=C3)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-but-2-enedioic acid;ethyl 4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl]piperazine-1-carboxylate](/img/structure/B12734693.png)
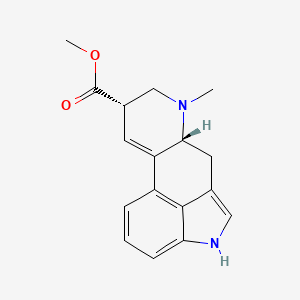
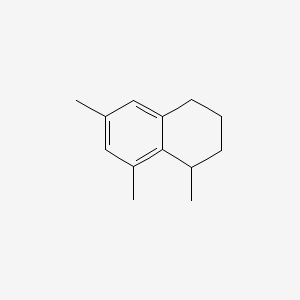
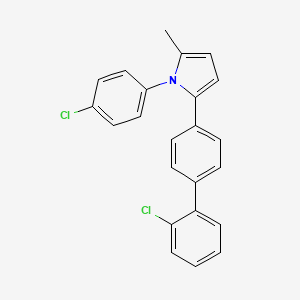
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-nonan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12734718.png)
![N-(5-benzamido-26-benzoylimino-33-hydroxy-8,15,24,36,38-pentaoxo-5,43-diazaundecacyclo[23.19.0.03,23.04,20.06,19.07,16.09,14.028,44.029,42.032,41.034,39]tetratetraconta-1(25),2,4(20),6(19),7(16),9(14),10,12,17,22,27,29(42),30,32,34(39),40,43-heptadecaen-13-yl)benzamide](/img/structure/B12734727.png)
